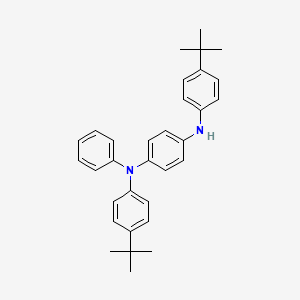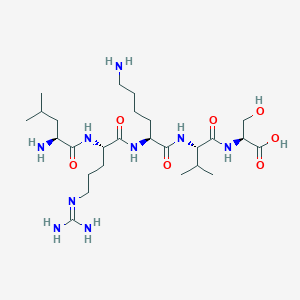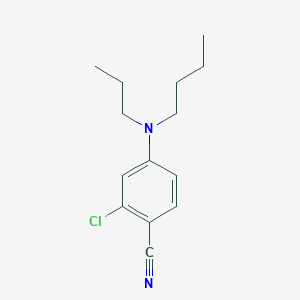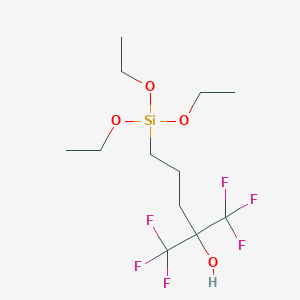
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of triarylamines. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of optoelectronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine typically involves a multi-step process. One common method is the Buchwald-Hartwig cross-coupling reaction. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually carried out in a solvent like toluene or dioxane, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are important intermediates in organic electronics.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, ferric chloride, and ceric ammonium nitrate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of radical cations, while substitution reactions can yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine has several scientific research applications:
Optoelectronics: The compound is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Organic Field-Effect Transistors (OFETs): It serves as a semiconductor material in OFETs, enhancing their performance.
Photovoltaics: The compound is utilized in the development of photovoltaic devices due to its excellent charge-transport properties.
Fluorescent Probes: It is employed in the design of fluorescent probes for biological imaging and sensing applications.
Mécanisme D'action
The mechanism by which N1,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine exerts its effects is primarily related to its electronic properties. The compound acts as a hole-transport material, facilitating the movement of positive charge carriers (holes) in optoelectronic devices. This is achieved through the formation of radical cations, which can delocalize the positive charge over the aromatic rings, enhancing charge mobility. The molecular targets and pathways involved include the interaction with the active layers of OLEDs and OSCs, where the compound improves charge injection and transport efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-methoxyphenyl)-N,N’-diphenylbenzidine: Similar in structure but with methoxy groups instead of tert-butyl groups.
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: Contains methyl groups instead of tert-butyl groups.
N,N’-Bis(4-ethylphenyl)-N,N’-diphenylbenzidine: Features ethyl groups instead of tert-butyl groups.
Uniqueness
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the compound’s thermal stability and solubility. These properties make it particularly suitable for use in high-performance optoelectronic devices.
Propriétés
Numéro CAS |
675606-97-0 |
|---|---|
Formule moléculaire |
C32H36N2 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
1-N,4-N-bis(4-tert-butylphenyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C32H36N2/c1-31(2,3)24-12-16-26(17-13-24)33-27-18-22-30(23-19-27)34(28-10-8-7-9-11-28)29-20-14-25(15-21-29)32(4,5)6/h7-23,33H,1-6H3 |
Clé InChI |
XIUMGGVLTUSCNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)



![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)

